5-(2-氨基乙基)噻吩-2-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

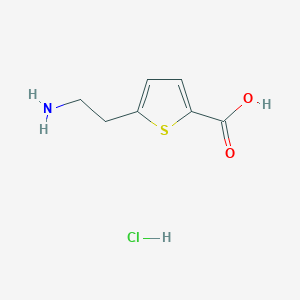

The compound 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride is a derivative of thiophene, which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. The specific structure mentioned includes an aminoethyl group at the fifth position and a carboxylic acid group at the second position, with a hydrochloride addition to increase solubility and stability.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a common method for synthesizing thiophene derivatives . Although the exact synthesis of 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride is not detailed in the provided papers, similar synthetic strategies could be applied, such as starting with an appropriate ketone, malononitrile, and a mild base, followed by further functionalization.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For example, modifications at the 5-position of the thiophene ring, such as the introduction of small alkyl groups or aryl moieties, have been shown to significantly affect the activity of the compounds . The presence of the aminoethyl group and the carboxylic acid function in 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions, which are essential for their functionalization and biological activity. The papers indicate that thiophene compounds can react with different organic reagents to yield a variety of novel derivatives with diverse activities . The amino group in 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride would be a reactive site for forming bonds with electrophiles or for participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. The hydrochloride salt form of 5-(2-Aminoethyl)thiophene-2-carboxylic acid would improve its solubility in polar solvents, which is advantageous for biological evaluations . The presence of electron-withdrawing or electron-releasing groups on the thiophene ring can also affect the compound's electronic properties and, consequently, its biological activity .

Relevant Case Studies

The provided papers include case studies where thiophene derivatives have been evaluated for their biological activities. For instance, certain Schiff bases derived from thiophene compounds showed excellent antimicrobial activity . Another study reported the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives . Additionally, some thiophene-3-carboxylic acid derivatives exhibited promising anti-tubercular activity against various strains of Mycobacterium tuberculosis . These case studies highlight the potential of thiophene derivatives, including 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride, in therapeutic applications.

科学研究应用

合成和化学性质

- 对噻吩羧酸衍生物的研究,例如5-(2-氨基乙基)噻吩-2-羧酸;盐酸盐,通常探讨其合成以用于各种应用。例如,5-取代苯并[b]噻吩衍生物的合成和生物学评估显示出有效的抗炎活性,表明这些化合物具有潜在的药用应用 (Radwan, Shehab, & El-Shenawy, 2009)。此外,由于这些化合物的合成简单且产率高,因此可以优化其合成路线以进行工业生产 (Wang, Ji, & Sha, 2014)。

在聚合物科学中的应用

- 噻吩衍生物在聚合物科学中具有重要的应用。例如,带有氨基的聚乙炔的制备导致了用于确定酸的手性的新型探针的开发,展示了这些化合物在先进材料科学和手性研究中的效用 (Yashima, Maeda, Matsushima, & Okamato, 1997)。

高级功能材料

- 用噻吩二羧酸盐配体对基于微孔镧系元素的金属-有机骨架进行功能化,已证明具有增强的传感活性和磁性。这些骨架的气体吸附和传感特性突出了它们在环境监测和电子设备应用中的潜力 (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016)。

固相合成应用

- 噻吩衍生物已被用作肽羧酸固相合成的连接剂,证明了它们在敏感肽的合成和开发新药用化合物中的效用 (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008)。

解痉活性与药物设计

- 已经合成出新型的噻吩基衍生物并显示出良好的解痉作用,表明它们在开发新的治疗剂方面具有潜力。此类研究证明了噻吩衍生物在药物设计和药理应用中的多功能性 (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020)。

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-(2-aminoethyl)thiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-4-3-5-1-2-6(11-5)7(9)10;/h1-2H,3-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDIPDFPXNYZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)

![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)